

physical and chemical properties of 4-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(2-formylphenyl)benzoic Acid

Cat. No.: B112259

[Get Quote](#)

An In-depth Technical Guide to 4-(2-formylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. The information contained herein is compiled from publicly available data and is not intended to be a substitute for professional scientific advice. While efforts have been made to ensure the accuracy of the information, no warranty, express or implied, is made.

Introduction

4-(2-formylphenyl)benzoic acid is a bifunctional organic molecule belonging to the class of biphenyl carboxylic acids. Its structure, featuring a carboxylic acid group and a formyl (aldehyde) group on adjacent phenyl rings, makes it a valuable building block in organic synthesis. The presence of these two reactive functional groups allows for a variety of chemical transformations, making it a target of interest for the synthesis of more complex molecules, including potential pharmaceutical candidates and materials with novel properties. This guide provides a comprehensive overview of the known physical and chemical properties of **4-(2-formylphenyl)benzoic acid**, detailed experimental protocols for its synthesis and characterization, and an exploration of the potential biological activities of related compounds.

Physical and Chemical Properties

Direct experimental data for **4-(2-formylphenyl)benzoic acid** is limited in the public domain.

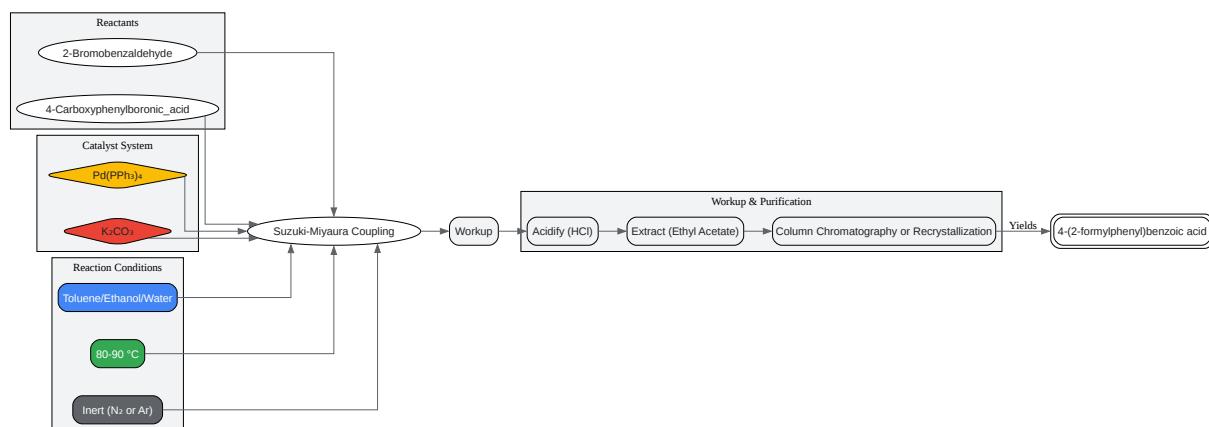
The following tables summarize the available computed data for the target compound and experimental data for the closely related isomer, 4-formylbenzoic acid, for comparative purposes.

Physical Properties

Property	4-(2-formylphenyl)benzoic acid (Computed)	4-formylbenzoic acid (Experimental)
Molecular Formula	C ₁₄ H ₁₀ O ₃	C ₈ H ₆ O ₃
Molecular Weight	226.23 g/mol [1]	150.13 g/mol [2][3]
Appearance	-	White to light yellow crystalline powder[2]
Melting Point	-	256 °C[2]
Boiling Point	-	Sublimes before reaching boiling point[2]
Solubility	-	Slightly soluble in hot water; very soluble in alcohol, ether, and chloroform[2]. Soluble in DMSO.
pKa	-	3.77 (at 25°C)

Chemical Properties & Spectral Data

The chemical reactivity of **4-(2-formylphenyl)benzoic acid** is dictated by its two functional groups: the carboxylic acid and the aldehyde. The carboxylic acid can undergo esterification, amidation, and salt formation. The aldehyde group is susceptible to nucleophilic attack, oxidation to a carboxylic acid, and reduction to an alcohol.


Property	Data for 4-formylbenzoic acid (for comparison)
¹ H NMR (DMSO-d ₆)	δ 13.5 (s, 1H, COOH), 10.14 (s, 1H, CHO), 8.17 (d, J =8.2 Hz, 2H, Ar-H), 8.05 (d, J =8.2 Hz, 2H, Ar-H)[4][5]
¹³ C NMR (DMSO-d ₆)	δ 192.8 (CHO), 166.8 (COOH), 139.3, 135.5, 130.1, 129.8 (Ar-C)[6]
IR (KBr, cm ⁻¹)	~3000 (broad, O-H), 1685 (C=O, acid), 1705 (C=O, aldehyde)[7]
Mass Spectrum (EI)	m/z 150 (M+), 149, 121, 93, 65[8]

Experimental Protocols

Synthesis of 4-(2-formylphenyl)benzoic acid via Suzuki-Miyaura Coupling

The most plausible synthetic route to **4-(2-formylphenyl)benzoic acid** is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used for the synthesis of biaryl compounds.[9][10]

Reaction Scheme:

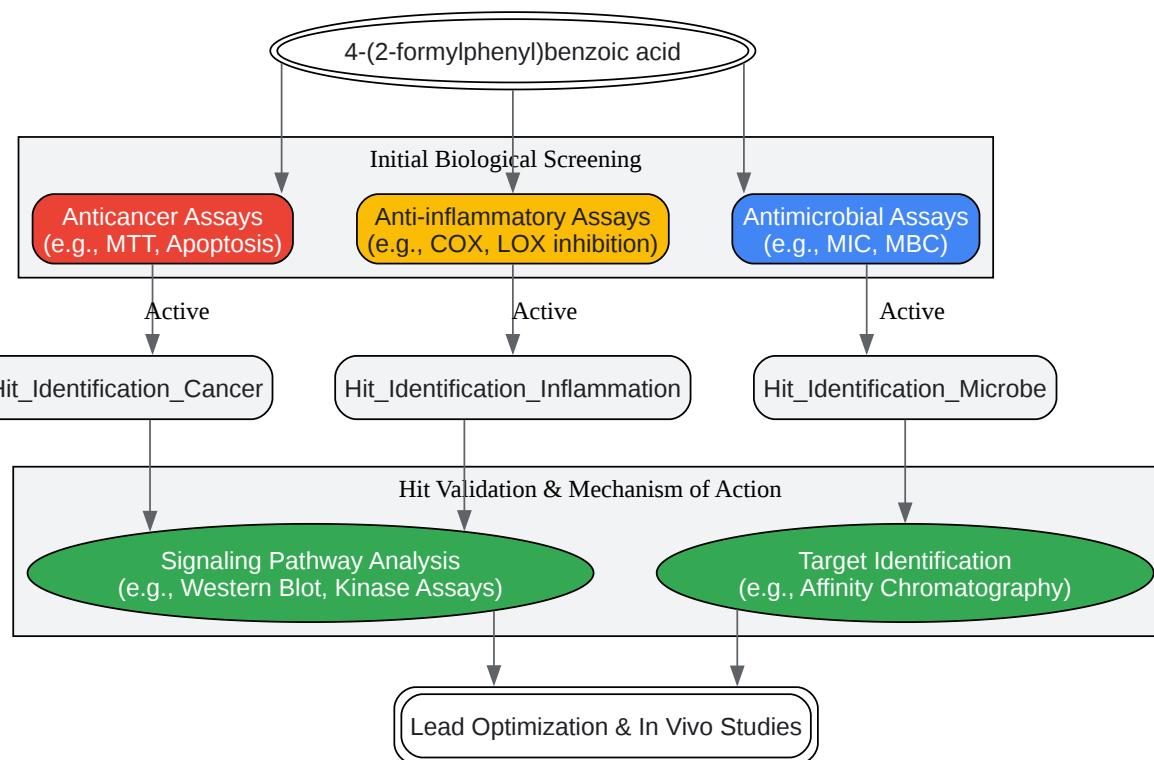
[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-(2-formylphenyl)benzoic acid**.

Materials:

- 2-Bromobenzaldehyde
- 4-Carboxyphenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$
- Potassium carbonate (K_2CO_3)
- Toluene
- Ethanol
- Deionized water
- 2 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:


- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
- **Solvent Addition:** Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). The total solvent volume should be sufficient to dissolve the reactants upon heating.
- **Degassing:** Degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
- **Catalyst Addition:** Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02 - 0.05 eq).

- Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with water and transfer it to a separatory funnel.
 - Carefully acidify the aqueous layer with 2 M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.
 - Extract the product into ethyl acetate (3 x volume of the aqueous layer).
 - Combine the organic layers and wash with water, followed by brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: The crude **4-(2-formylphenyl)benzoic acid** can be purified by either column chromatography on silica gel (using a mixture of hexane and ethyl acetate as the eluent) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

Potential Biological Activity and Signaling Pathways

There is no specific biological activity or signaling pathway data available for **4-(2-formylphenyl)benzoic acid** in the reviewed literature. However, the biphenyl carboxylic acid scaffold is present in a number of biologically active molecules. Derivatives of biphenyl carboxylic acid have been investigated for various therapeutic applications, including as anticancer, antifungal, and anti-inflammatory agents.[\[11\]](#)[\[12\]](#)

Given its novel structure, a logical workflow for investigating the biological potential of **4-(2-formylphenyl)benzoic acid** would involve a series of in vitro screening assays.

[Click to download full resolution via product page](#)

Caption: A potential workflow for biological activity screening.

This generalized workflow illustrates a rational approach to identifying and characterizing the potential therapeutic value of a novel compound like **4-(2-formylphenyl)benzoic acid**. Initial broad screening against common cellular and biochemical targets can identify "hits," which can then be further investigated to elucidate their mechanism of action and potential for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Formylbenzoic acid(619-66-9) 1H NMR spectrum [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 4-Formylbenzoic acid(619-66-9) 13C NMR spectrum [chemicalbook.com]
- 7. 4-Formylbenzoic acid(619-66-9) IR Spectrum [chemicalbook.com]
- 8. Benzoic acid, 4-formyl- [webbook.nist.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. ijsdr.org [ijsdr.org]
- To cite this document: BenchChem. [physical and chemical properties of 4-(2-formylphenyl)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112259#physical-and-chemical-properties-of-4-2-formylphenyl-benzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com